molecular formula C12H13NOS B11789832 4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol

4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B11789832
M. Wt: 219.30 g/mol
InChI Key: KGUVBYPLBGRMBS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol is a heterocyclic compound featuring a thiazole ring substituted with methyl groups and a phenol moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring and phenol group in this compound contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The phenol group can participate in redox reactions, affecting cellular processes. The compound’s ability to scavenge free radicals and inhibit microbial growth contributes to its biological effects .

Comparison with Similar Compounds

Comparison: 4,5-Dimethyl-2-(2-methylthiazol-4-yl)phenol is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C12H13NOS/c1-7-4-10(12(14)5-8(7)2)11-6-15-9(3)13-11/h4-6,14H,1-3H3

InChI Key

KGUVBYPLBGRMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=CSC(=N2)C

Origin of Product

United States

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